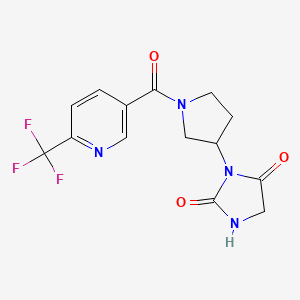![molecular formula C20H22N2OS B2380840 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477862-09-2](/img/structure/B2380840.png)
2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole, also known as PBD, is an organic compound used in scientific experiments . It can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device . It is also used as an additive to fabricate the polyurethane (PU) based bistable nonvolatile memory devices with resistive switching characteristics . By incorporating PBD with PU, device performance showed significant improvement, with an increase in ON/OFF ratio by two orders of magnitude and a long retention period of over five hours . PBD is also an organic fluorescent molecule used to prepare plastic scintillators .
Molecular Structure Analysis
The molecular structure of 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is represented by the empirical formula C24H22N2O . It has a molecular weight of 354.44 .Physical And Chemical Properties Analysis
2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a powder form substance . It has a fluorescence λex 305 nm; λem 364 nm in ethanol . It is used in OLED Device Performance with a turn-on voltage of 4V . The maximum luminance is 400 Cd/m2 for blue color and 10000 Cd/m2 for green color . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Antioxidant Properties
2,4-DTBP is well-known for its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds. Notably, it enhances the durability and endurance of plastics, rubber, and polymers .
Antifungal Activity
The fungicidal activity of 2,4-DTBP has been demonstrated against Botrytis cinerea , a common fungal pathogen. In agar plate assays, it effectively inhibits the growth of this plant pathogen. This property could have implications for agricultural disease management .
Cytotoxicity Against Cancer Cells
In cancer research, 2,4-DTBP shows promise. Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line), and it exhibited an identified IC50 value of 5 μg/ml. Further exploration of its potential as a novel therapeutic agent against cancer cells is warranted .
Biorefinery Applications
Considering its bioactive nature, 2,4-DTBP might find applications in biorefinery processes. Researchers have investigated its molecular structure and bioactivities, emphasizing its potential in biomass conversion and biorefinery .
Flexible Organic Field-Effect Transistors (OFETs)
While not directly related to its medicinal properties, 2,4-DTBP derivatives have been used in the synthesis of alternating copolymers for flexible OFETs. These copolymers, based on (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane, exhibit interesting optical characteristics and are promising for organic electronics .
Synthesis of Novel Drugs
Given its bioactive properties, 2,4-DTBP could serve as a scaffold for designing novel drugs. Its unique structure and diverse effects make it an intriguing candidate for drug development .
Kavisri, M., Malathy, B. R., Lavanya, G., Seema, S., Christy, H. J., Anand, D. A., & Jenifer, D. R. (2023). Molecular structure and bioactivities of 2,4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR. Biomass Conversion and Biorefinery, 185 Accesses, 2 Citations. Read more
Synthesis, characterization, and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane-based alternating copolymers. Royal Society of Chemistry. Read more
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-5-7-15(8-6-14)13-24-19-22-21-18(23-19)16-9-11-17(12-10-16)20(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASWQZAEPPGBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)


![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)

![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)
![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)
![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)